molecular formula C42H62N4O9SSi B8106365 DADPS Biotin Alkyne

DADPS Biotin Alkyne

Cat. No.: B8106365
M. Wt: 827.1 g/mol
InChI Key: DJUQDDBYPFLTPN-HKGQQODZSA-N
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Description

DADPS Biotin Alkyne is a specialized reagent used in the field of bioorthogonal chemistry. It contains a biotin moiety linked to an azide moiety through a spacer arm that includes a cleavable dialkoxydiphenylsilane (DADPS) linker. This compound is particularly useful in biomolecular labeling and proteomic studies due to its ability to efficiently capture and release biomolecules under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DADPS Biotin Alkyne involves the conjugation of biotin to an azide moiety via a DADPS linker. The reaction typically requires the use of solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM), or chloroform. The reaction conditions are mild, often involving room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and purity. The compound is then purified using techniques such as chromatography and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

DADPS Biotin Alkyne primarily undergoes click chemistry reactions, specifically the azide-alkyne cycloaddition. This reaction is highly efficient and selective, making it ideal for bioorthogonal applications .

Common Reagents and Conditions

The azide-alkyne cycloaddition reaction typically requires a copper catalyst, although copper-free variants are also available. The reaction conditions are generally mild, often performed at room temperature with solvents like DMSO or DMF .

Major Products Formed

The primary product formed from the azide-alkyne cycloaddition is a triazole ring, which links the biotin moiety to the target molecule. This product is stable and can be further used in various biochemical assays .

Scientific Research Applications

DADPS Biotin Alkyne has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DADPS Biotin Alkyne involves the formation of a stable triazole ring through the azide-alkyne cycloaddition. This reaction is bioorthogonal, meaning it does not interfere with natural biological processes. The DADPS linker is cleavable under mild acidic conditions, allowing for the efficient release of captured biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DADPS Biotin Alkyne is unique due to its cleavable DADPS linker, which allows for the efficient release of captured biomolecules under mild conditions. This feature makes it particularly attractive for use in proteomic studies and biomolecular labeling .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[2-methyl-2-[pent-4-ynoxy(diphenyl)silyl]oxypropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H62N4O9SSi/c1-4-5-14-23-54-57(34-15-8-6-9-16-34,35-17-10-7-11-18-35)55-42(2,3)33-44-39(48)21-24-50-26-28-52-30-31-53-29-27-51-25-22-43-38(47)20-13-12-19-37-40-36(32-56-37)45-41(49)46-40/h1,6-11,15-18,36-37,40H,5,12-14,19-33H2,2-3H3,(H,43,47)(H,44,48)(H2,45,46,49)/t36-,37-,40-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUQDDBYPFLTPN-HKGQQODZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)OCCCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)OCCCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H62N4O9SSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

827.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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